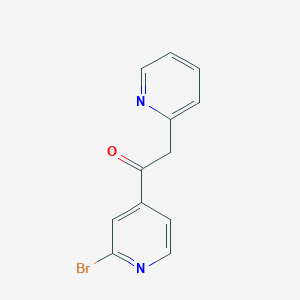
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2-pyridin-2-ylethanone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one
- 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Uniqueness
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is unique due to its specific substitution pattern and the presence of both bromine and pyridine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H9BrN2O |
|---|---|
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
1-(2-bromopyridin-4-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H9BrN2O/c13-12-7-9(4-6-15-12)11(16)8-10-3-1-2-5-14-10/h1-7H,8H2 |
Clé InChI |
LKEFQAPJECEKMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(=O)C2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
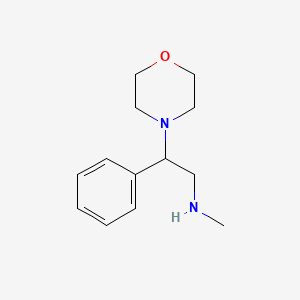
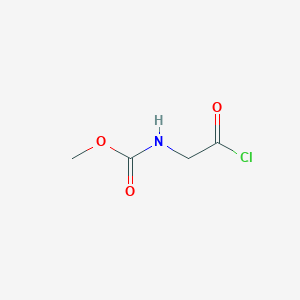
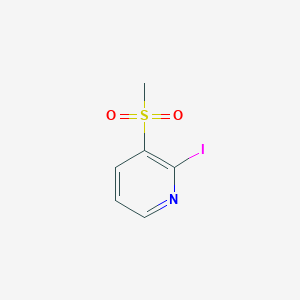
![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

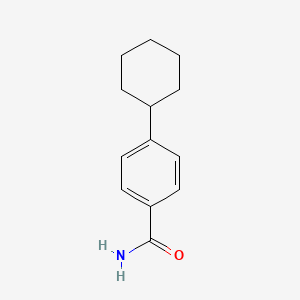
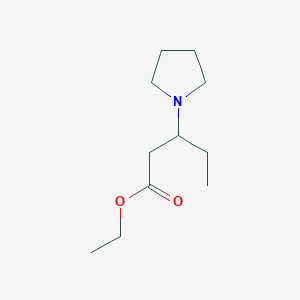

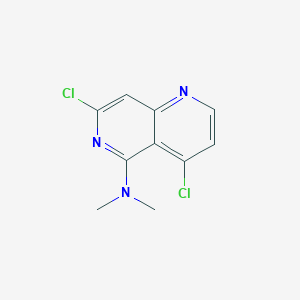

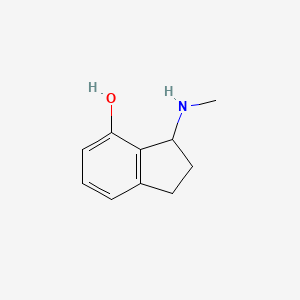
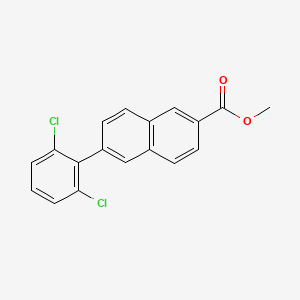
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)
